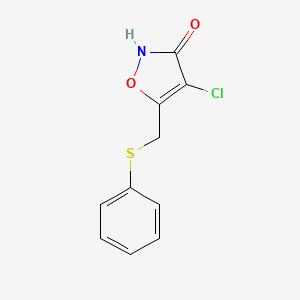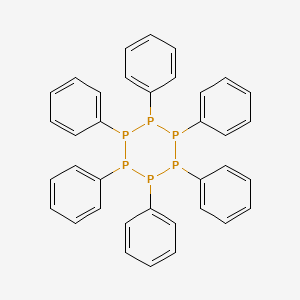
Hexaphosphorinane, hexaphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6-Hexaphenylhexaphosphinane is an organophosphorus compound characterized by a six-membered ring structure in which each phosphorus atom is bonded to a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexaphenylhexaphosphinane typically involves the cyclization of phosphorus-containing precursors under controlled conditions. One common method involves the reaction of phenylphosphine with a suitable halogenated compound in the presence of a base. The reaction conditions often require an inert atmosphere and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 1,2,3,4,5,6-Hexaphenylhexaphosphinane may involve large-scale batch reactions using similar synthetic routes as those used in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,6-Hexaphenylhexaphosphinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphorus-containing species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
1,2,3,4,5,6-Hexaphenylhexaphosphinane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the synthesis of advanced materials and as a precursor for other phosphorus-containing compounds.
Mécanisme D'action
The mechanism by which 1,2,3,4,5,6-Hexaphenylhexaphosphinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl groups and phosphorus atoms play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A simpler phosphorus compound with three phenyl groups.
Hexaphenylbenzene: A carbon-based analog with six phenyl groups attached to a benzene ring.
Phosphorus Pentachloride: Another phosphorus compound with different reactivity and applications.
Uniqueness
1,2,3,4,5,6-Hexaphenylhexaphosphinane is unique due to its six-membered ring structure with alternating phosphorus and phenyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in catalysis, materials science, and potentially in medicinal chemistry.
Propriétés
Numéro CAS |
4552-71-0 |
|---|---|
Formule moléculaire |
C36H30P6 |
Poids moléculaire |
648.5 g/mol |
Nom IUPAC |
1,2,3,4,5,6-hexakis-phenylhexaphosphinane |
InChI |
InChI=1S/C36H30P6/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)40(34-25-13-4-14-26-34)42(36-29-17-6-18-30-36)41(35-27-15-5-16-28-35)39(37)33-23-11-3-12-24-33/h1-30H |
Clé InChI |
NXDSPGPVRHRWFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P2P(P(P(P(P2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide](/img/structure/B12907876.png)
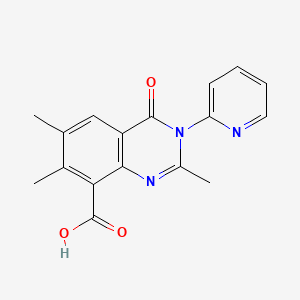
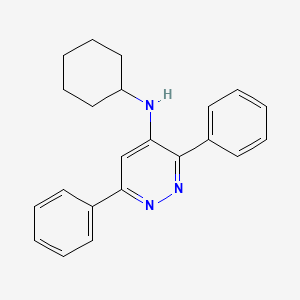
![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6-methyl-](/img/structure/B12907887.png)
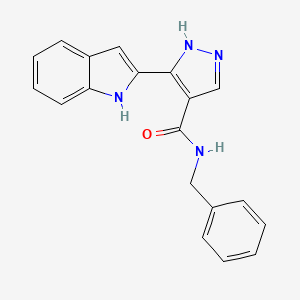

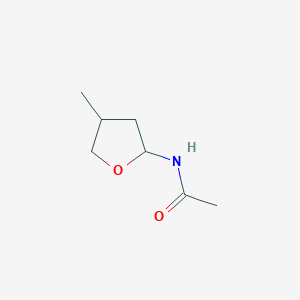
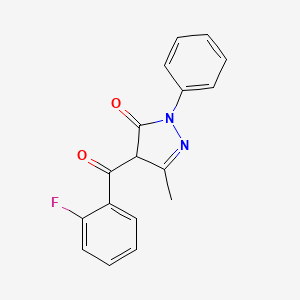
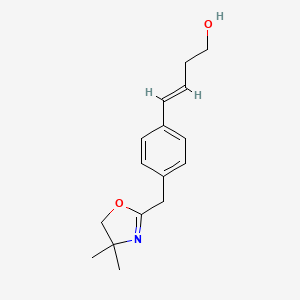

![N-{2-(Furan-2-yl)-2-[(oxan-2-yl)oxy]ethyl}acetamide](/img/structure/B12907928.png)
